

biological activities of 3-Amino-4-methylbenzamide derivatives

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Compound of Interest

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An In-Depth Technical Guide to the Biological Activities of **3-Amino-4-methylbenzamide** Derivatives

Foreword: The Emergence of a Privileged Scaffold

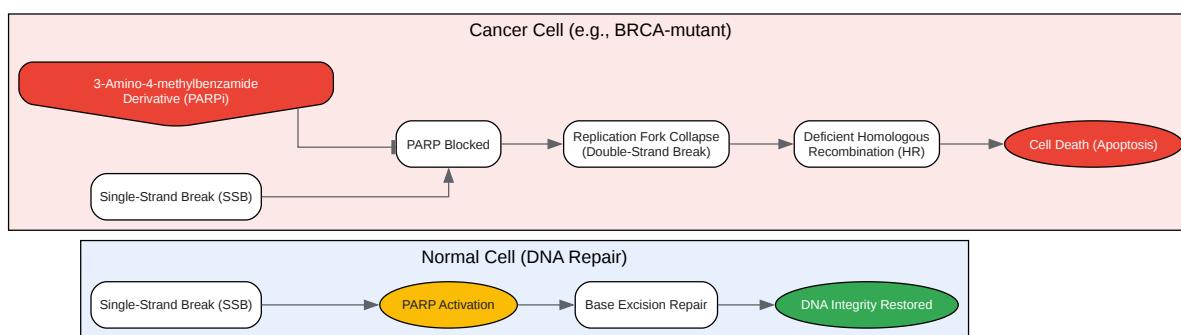
In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of modern drug discovery. The **3-Amino-4-methylbenzamide** core represents one such scaffold. Its inherent structural features, including a hydrogen bond-donating amino group, a hydrogen bond-accepting amide, and a modifiable aromatic ring, provide a versatile template for designing potent and selective therapeutic agents.^[1] This guide synthesizes current knowledge on the multifaceted biological activities of its derivatives, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of activities to explore the causal mechanisms, present validated experimental protocols, and provide a forward-looking perspective on this promising class of compounds.

Chapter 1: Anticancer Activities: Exploiting Tumor Dependencies

The development of targeted cancer therapies hinges on exploiting the unique vulnerabilities of malignant cells. Derivatives of **3-Amino-4-methylbenzamide** have emerged as potent agents that intersect with critical cancer pathways, most notably DNA damage repair and oncogenic signaling.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks. In many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand breaks is already compromised. Inhibiting PARP in these cells creates a state of "synthetic lethality"—the accumulation of unrepaired DNA damage becomes overwhelming, leading to apoptosis.^[2] 3-Aminobenzamide, a related analogue, is a well-established PARP inhibitor.^[2] Derivatives built upon the **3-Amino-4-methylbenzamide** scaffold mimic the nicotinamide portion of the NAD⁺ cofactor, competitively binding to the PARP active site and halting its enzymatic activity.^{[3][4]} This mechanism is particularly effective in tumors reliant on PARP for survival.



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Caption: Synthetic lethality via PARP inhibition in HR-deficient cancer cells.

Mechanism of Action: Kinase Inhibition

Protein kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. Specific derivatives of the related 4-(aminomethyl)benzamide scaffold have

been engineered to act as potent tyrosine kinase inhibitors (TKIs).^[5] These compounds are designed to fit into the ATP-binding pocket of kinases like EGFR, HER-2, and PDGFR, preventing the phosphorylation events that drive tumor cell proliferation, survival, and angiogenesis. The design often involves linking the benzamide core to another aromatic system, such as a purine, to achieve high-affinity binding.^[6] The flexibility of the benzamide linker allows the molecule to adopt favorable geometries to bind to the kinase active site.^{[5][6]}

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX, play a critical role in regulating pH in the hypoxic tumor microenvironment. By catalyzing the hydration of carbon dioxide, CAIX helps cancer cells maintain a neutral intracellular pH while promoting an acidic extracellular environment, which facilitates invasion and metastasis. Derivatives of 3-amino-4-hydroxy-benzenesulfonamide, a structurally similar scaffold, have shown potent inhibitory activity against CAs.^{[7][8]} The sulfonamide group is a key pharmacophore that coordinates with the zinc ion in the CA active site, leading to inhibition. This activity has been demonstrated in both 2D and 3D cancer cell cultures, highlighting its relevance in a tumor-like setting.^{[7][8]}

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of **3-Amino-4-methylbenzamide** derivatives on cancer cell lines. The causality is based on the principle that only metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding a colored formazan product that is soluble in DMSO. The absorbance of the resulting solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., MDA-MB-231, U-87) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.^[7]
- **Compound Preparation:** Prepare a 10 mM stock solution of the test derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from

0.1 μ M to 100 μ M. Ensure the final DMSO concentration in all wells is \leq 0.5% to avoid solvent toxicity.

- Treatment: Remove the medium from the wells and add 100 μ L of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control, e.g., Doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: $(\text{Absorbance}_{\text{treated}} / \text{Absorbance}_{\text{vehicle}}) * 100$. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Summary: Anticancer Activity of Benzamide Derivatives

The following table summarizes the reported cytotoxic activity of selected benzamide derivatives against various cancer cell lines, demonstrating the potency achievable with this scaffold.

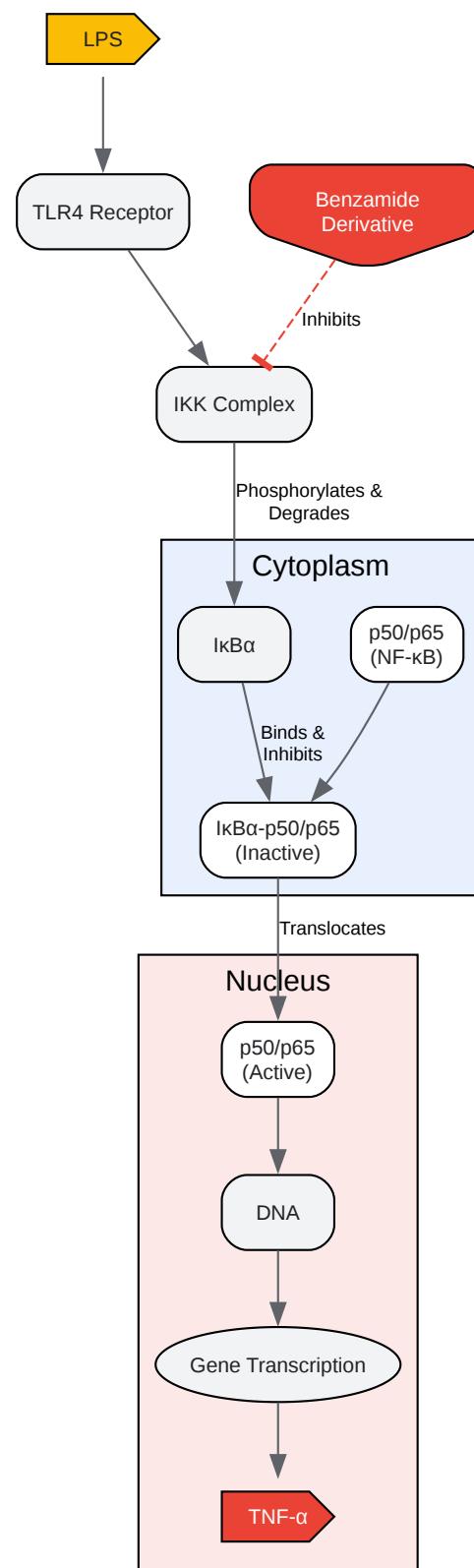
| Compound Class | Target Cell Line | IC ₅₀ (μM) | Reference |
|--------------------------|------------------|-----------------------|-----------|
| 4-Methylbenzamide-Purine | K562 (Leukemia) | 2.27 | [6] |
| 4-Methylbenzamide-Purine | HL-60 (Leukemia) | 1.42 | [6] |
| 4-(Aminomethyl)benzamide | HL-60 (Leukemia) | 8.2 | [5] |
| 4-(Aminomethyl)benzamide | K562 (Leukemia) | 5.6 | [5] |

Chapter 2: Anti-inflammatory Activities: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Benzamide derivatives have shown significant promise as anti-inflammatory agents by targeting central inflammatory signaling pathways.

Mechanism of Action: NF-κB Pathway Inhibition

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a signaling cascade leads to the activation of NF-κB, which then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including TNF-α. Certain benzamides have been shown to inhibit the activation of NF-κB.[9] This inhibition prevents the production of downstream inflammatory mediators, effectively dampening the inflammatory cascade.[9]



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Caption: Inhibition of the NF-κB pathway by benzamide derivatives.

Experimental Protocol: LPS-Induced TNF- α Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF- α in macrophages stimulated with LPS.

Principle: LPS, a component of Gram-negative bacteria, activates macrophages (e.g., RAW 264.7 cell line) via TLR4, triggering the NF- κ B pathway and leading to the secretion of TNF- α . The concentration of TNF- α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

- **Cell Seeding:** Plate RAW 264.7 macrophages in a 96-well plate at a density of 5×10^4 cells per well and incubate for 24 hours.
- **Pre-treatment:** Remove the medium and add 90 μ L of fresh medium containing the desired concentrations of the **3-Amino-4-methylbenzamide** derivative. Incubate for 1-2 hours.
- **Stimulation:** Add 10 μ L of LPS solution to each well to achieve a final concentration of 100 ng/mL. The final volume should be 100 μ L. Include vehicle controls (cells + DMSO + LPS) and negative controls (cells + medium only).
- **Incubation:** Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
- **Supernatant Collection:** Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.
- **TNF- α Quantification:** Measure the TNF- α concentration in the supernatant using a commercial mouse TNF- α ELISA kit, following the manufacturer's instructions.
- **Analysis:** Calculate the percentage inhibition of TNF- α production relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

Chapter 3: Antimicrobial and Antibiofilm Activities

The rise of antibiotic resistance necessitates the discovery of new chemical entities with antimicrobial properties. Derivatives of scaffolds related to **3-Amino-4-methylbenzamide**, such as 3-amino-4-aminoximidofurazan, have demonstrated both antimicrobial and antibiofilm activity against clinically relevant pathogens like *Staphylococcus aureus* and *Pseudomonas aeruginosa*.^{[10][11]}

Mechanism of Action: An Emerging Field

While the precise mechanisms are still under investigation, the antimicrobial activity of these compounds may stem from their ability to disrupt bacterial metabolic pathways or interfere with quorum sensing, a cell-to-cell communication system that regulates biofilm formation.^{[10][11]} Studies have shown that treatment with these derivatives can lead to a reduction in bacterial motility and the secretion of exo-polysaccharides (EPS), which are critical components of the biofilm matrix.^[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with a serial dilution of the test compound in a liquid growth medium. Growth is assessed by visual inspection of turbidity.

Step-by-Step Methodology:

- **Compound Preparation:** Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
- **Inoculum Preparation:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- **Inoculation:** Add the bacterial inoculum to all wells containing the test compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth

only).

- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Chapter 4: General Synthesis Strategies

The versatility of the **3-Amino-4-methylbenzamide** scaffold is enhanced by its accessible synthesis. A common approach involves the modification of a commercially available starting material, such as 4-methyl-3-nitrobenzoic acid.



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Caption: A general workflow for the synthesis of **3-Amino-4-methylbenzamide** derivatives.

A typical synthetic route involves:

- Amidation: The starting carboxylic acid is first converted to an amide. This can be achieved by activating the carboxylic acid (e.g., with thionyl chloride to form an acyl chloride) followed by reaction with ammonia or an appropriate amine.[12]
- Reduction: The nitro group is then reduced to an amine. This is commonly accomplished using reducing agents like iron powder in an acidic medium or through catalytic hydrogenation (e.g., H_2 over a Palladium-on-carbon catalyst).[13]
- Derivatization: The resulting 3-amino group can then be further functionalized through various coupling reactions to introduce diverse substituents and build a library of derivatives for biological screening.

Conclusion and Future Outlook

The **3-Amino-4-methylbenzamide** scaffold and its close analogues represent a highly versatile platform for the development of novel therapeutics. The derivatives have demonstrated significant potential across multiple disease areas, including oncology, inflammation, and infectious diseases. The key to their success lies in the scaffold's ability to be readily modified, allowing for the fine-tuning of potency and selectivity against specific biological targets.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize pharmacokinetic properties (ADME profiles). Furthermore, exploring novel biological targets and employing advanced computational modeling could accelerate the discovery of next-generation derivatives with enhanced efficacy and reduced off-target effects. The journey from a privileged scaffold to a clinically successful drug is challenging, but for **3-Amino-4-methylbenzamide** derivatives, the path is well-lit with promising data and clear opportunities for innovation.

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